molecular formula C15H16N2S B1269377 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile CAS No. 519016-79-6

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile

Cat. No. B1269377
CAS RN: 519016-79-6
M. Wt: 256.4 g/mol
InChI Key: RBANQTNMICYSAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile, often involves multi-step reactions. One common method for synthesizing such compounds is the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base to form thiophene derivatives. Further chemical modifications can lead to various substituted thiophene compounds, indicating the versatility of this synthetic approach for creating a wide range of thiophene-based molecules (Puthran et al., 2019).

Molecular Structure Analysis

Thiophene derivatives demonstrate interesting molecular structures that are subject to detailed analysis, including X-ray diffraction and NMR techniques. The molecular structure of these compounds typically features a thiophene ring substituted with various functional groups, leading to diverse chemical behavior. Structural studies provide insight into the arrangement of these substituents and their impact on the compound's properties and reactivity (Çoruh et al., 2005).

Chemical Reactions and Properties

Thiophene derivatives are known for undergoing a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactions can be exploited to further modify the thiophene core, introducing new functional groups or changing existing ones, thus altering the chemical properties of the molecule. The reactivity of these compounds is largely influenced by the nature and position of the substituents on the thiophene ring (Krayushkin et al., 1988).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for their practical application. These properties are determined by the molecular structure of the compound, particularly the nature of its substituents. Detailed physicochemical characterization is essential for understanding how these compounds behave in different environments and for their formulation in various applications (He et al., 2001).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are influenced by their molecular structure. Studies focusing on these aspects provide valuable insights into how these compounds can be utilized in chemical synthesis, materials science, and other fields. Understanding the chemical behavior of these molecules is key to exploiting their potential in various scientific and industrial applications (Khalifa & Algothami, 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showing significant antimicrobial activity. The compounds were synthesized through Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain the Schiff bases, with some derivatives exhibiting excellent activity against microbes (Puthran et al., 2019).

Conformational Polymorphism in Pharmaceuticals

A detailed analysis of molecular structure in three polymorphic forms of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile was conducted. This study utilized multidimensional solid-state NMR and molecular modeling to understand the influence of molecular conformation on NMR spectra and structural characteristics, highlighting the sensitivity of carbon and nitrogen sites to conformational changes (Smith, Xu, & Raftery, 2006).

Antitumor Profile and Molecular Modeling

Novel 2-aminothiophene derivatives were synthesized, showing potential antitumor activity against hepatocellular carcinoma and mammary gland breast cancer cell lines. The study included molecular modeling to display the geometrical structures and reactivity of the synthesized compounds, providing insights into their antitumor mechanisms (Khalifa & Algothami, 2020).

Structural Characterization and Properties

Thiophene-based imine compounds were structurally characterized, and their electrochemical, photophysical, and thermal properties were investigated. This research provides valuable information on the chemical behavior and potential applications of thiophene derivatives in various fields (Yildiz et al., 2017).

Safety and Hazards

“2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8H,3-4,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBANQTNMICYSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350058
Record name 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

519016-79-6
Record name 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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